molecular formula C15H26N2O4Si B15159463 N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide CAS No. 706816-80-0

N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide

Cat. No.: B15159463
CAS No.: 706816-80-0
M. Wt: 326.46 g/mol
InChI Key: PVOPCUPYAFKJOI-UHFFFAOYSA-N
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Description

N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide: is an organosilane compound that features a pyridine ring attached to a propyl chain, which is further bonded to a triethoxysilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide typically involves the reaction of 4-pyridinecarboxylic acid with 3-aminopropyltriethoxysilane. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and products .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds, which are useful in forming cross-linked networks in materials.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization[][2].

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.

    Condensation: Often facilitated by heating or using catalysts such as acids or bases.

    Substitution: Electrophilic reagents like halogens or nitro groups can be used under controlled conditions to functionalize the pyridine ring[][2].

Major Products:

    Hydrolysis and Condensation: Formation of siloxane networks.

    Substitution: Functionalized pyridine derivatives[][2].

Scientific Research Applications

Chemistry:

Biology:

Medicine:

    Drug Delivery:

Industry:

Mechanism of Action

The mechanism by which N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide exerts its effects is primarily through its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. This property is crucial in surface modification and the formation of cross-linked networks. The pyridine ring can interact with metal ions, making it useful in catalysis and coordination chemistry .

Properties

CAS No.

706816-80-0

Molecular Formula

C15H26N2O4Si

Molecular Weight

326.46 g/mol

IUPAC Name

N-(3-triethoxysilylpropyl)pyridine-4-carboxamide

InChI

InChI=1S/C15H26N2O4Si/c1-4-19-22(20-5-2,21-6-3)13-7-10-17-15(18)14-8-11-16-12-9-14/h8-9,11-12H,4-7,10,13H2,1-3H3,(H,17,18)

InChI Key

PVOPCUPYAFKJOI-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)C1=CC=NC=C1)(OCC)OCC

Origin of Product

United States

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